molecular formula C8H16ClNO3 B13482852 rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2866306-04-7

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride

Cat. No.: B13482852
CAS No.: 2866306-04-7
M. Wt: 209.67 g/mol
InChI Key: VEKXSMCKGOJFDL-XAWXTQPKSA-N
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Description

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2866306-04-7

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

(3R,4R)-1-oxa-9-azaspiro[4.5]decane-3,4-diol;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c10-6-4-12-8(7(6)11)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H/t6-,7-,8?;/m1./s1

InChI Key

VEKXSMCKGOJFDL-XAWXTQPKSA-N

Isomeric SMILES

C1CC2(CNC1)[C@@H]([C@@H](CO2)O)O.Cl

Canonical SMILES

C1CC2(CNC1)C(C(CO2)O)O.Cl

Origin of Product

United States

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